molecular formula C14H11Cl2N3O B3263886 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline CAS No. 381216-74-6

5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline

Cat. No. B3263886
M. Wt: 308.2 g/mol
InChI Key: UHNXCVSNZHGSCX-UHFFFAOYSA-N
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Patent
US06858739B2

Procedure details

The product from Step A (3.09 g, 9.14 mmol) was added to glacial acetic acid (250 mL). Zinc (21.68 g, 331.7 mmol) was gradually added with stirring. After stirring 1.5 hours, zinc was filtered from the mixture and the solution was concentrated to a dark oil. Methylene chloride (100 mL) was added to the oil and the desired product crystallized out overnight (0.3154 g), mp>300° C.
Name
product
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
21.68 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:21]([Cl:22])=[CH:20][C:5]2[NH:6][C:7]([C:9]3[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([N+:17]([O-])=O)[CH:10]=3)=[N:8][C:4]=2[CH:3]=1>[Zn].C(O)(=O)C>[Cl:22][C:21]1[C:2]([Cl:1])=[CH:3][C:4]2[NH:8][C:7]([C:9]3[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([NH2:17])[CH:10]=3)=[N:6][C:5]=2[CH:20]=1

Inputs

Step One
Name
product
Quantity
3.09 g
Type
reactant
Smiles
ClC1=CC2=C(NC(=N2)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C=C1Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
21.68 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
zinc was filtered from the mixture
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a dark oil
ADDITION
Type
ADDITION
Details
Methylene chloride (100 mL) was added to the oil
CUSTOM
Type
CUSTOM
Details
the desired product crystallized out overnight (0.3154 g), mp>300° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(NC(=N2)C=2C=CC(=C(C2)N)OC)C=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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